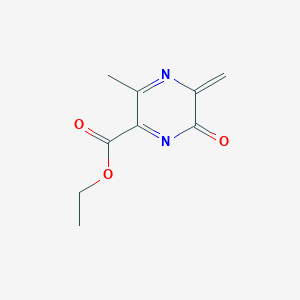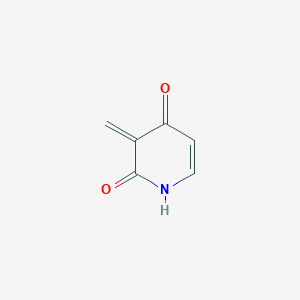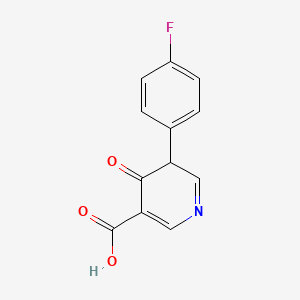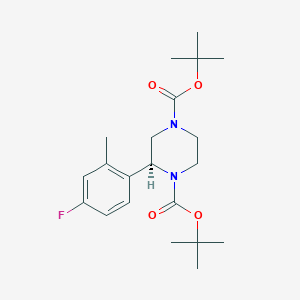
(S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-fluoro-2-methylphenyl group and two tert-butyl ester groups. It is often used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the 4-Fluoro-2-Methylphenyl Group: The 4-fluoro-2-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound and a strong base.
Esterification: The final step involves the esterification of the piperazine ring with tert-butyl chloroformate to form the di-tert-butyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the fluoro group, converting it to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- (S)-Di-tert-Butyl 2-(4-chloro-2-methylphenyl)piperazine-1,4-dicarboxylate
- (S)-Di-tert-Butyl 2-(4-bromo-2-methylphenyl)piperazine-1,4-dicarboxylate
- (S)-Di-tert-Butyl 2-(4-iodo-2-methylphenyl)piperazine-1,4-dicarboxylate
Comparison:
- Uniqueness: The presence of the fluoro group in (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate imparts unique electronic properties, making it more resistant to metabolic degradation compared to its chloro, bromo, and iodo analogs.
- Reactivity: The fluoro derivative is less reactive in nucleophilic substitution reactions compared to the chloro, bromo, and iodo derivatives due to the strong carbon-fluorine bond.
- Biological Activity: The fluoro compound may exhibit different binding affinities and selectivities towards biological targets compared to its halogenated counterparts.
Eigenschaften
Molekularformel |
C21H31FN2O4 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
ditert-butyl (2S)-2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C21H31FN2O4/c1-14-12-15(22)8-9-16(14)17-13-23(18(25)27-20(2,3)4)10-11-24(17)19(26)28-21(5,6)7/h8-9,12,17H,10-11,13H2,1-7H3/t17-/m1/s1 |
InChI-Schlüssel |
AHBVODBCQCDZKU-QGZVFWFLSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CN(CCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C2CN(CCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B12342686.png)

![Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium](/img/structure/B12342695.png)

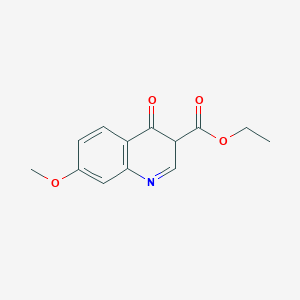

![5-{[(2,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12342729.png)
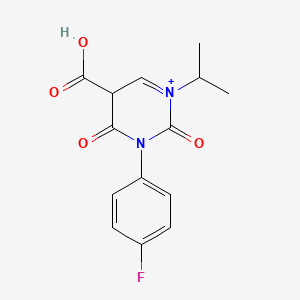
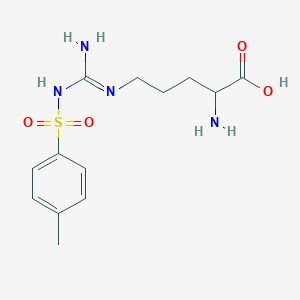
![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)
